molecular formula C13H18N4O3 B12776236 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester CAS No. 164468-02-4

1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester

Cat. No.: B12776236
CAS No.: 164468-02-4
M. Wt: 278.31 g/mol
InChI Key: PSHWHAAJKLYULP-UHFFFAOYSA-N
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Description

1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester is a chemical compound with the molecular formula C₁₃H₁₈N₄O₃ and a molecular weight of 278.311 g/mol . It is characterized by the presence of a piperazine ring, a pyrimidine ring, and an ester functional group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester typically involves the reaction of piperazine with pyrimidine derivatives under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product. The esterification process involves the reaction of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, and halogenated compounds. These derivatives can have different chemical and biological properties compared to the parent compound.

Scientific Research Applications

1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

164468-02-4

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

ethyl 3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propanoate

InChI

InChI=1S/C13H18N4O3/c1-2-20-12(19)10-11(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5H,2,6-10H2,1H3

InChI Key

PSHWHAAJKLYULP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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